5-Amino-3-(3-fluoro-5-nitrophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-fluoro-5-nitrophenyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a fluoro-substituted nitrophenyl group, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-fluoro-5-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of the Fluoro-Nitrophenyl Group: This step may involve nitration and fluorination reactions on a phenyl ring, followed by coupling with the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The fluoro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of advanced materials.
Biology
Enzyme Inhibition: Possible applications as enzyme inhibitors in biochemical studies.
Drug Development: Potential use as a pharmacophore in drug design.
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties.
Cancer Research: Potential use in the development of anticancer agents.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Use in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-fluoro-5-nitrophenyl)-1H-1,2,4-triazole would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. In antimicrobial applications, it may disrupt cell wall synthesis or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the fluoro-nitrophenyl group.
3-(3-Fluoro-5-nitrophenyl)-1H-1,2,4-triazole: Lacks the amino group.
5-Nitro-1H-1,2,4-triazole: Lacks both the amino and fluoro groups.
Uniqueness
5-Amino-3-(3-fluoro-5-nitrophenyl)-1H-1,2,4-triazole is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C8H6FN5O2 |
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Molecular Weight |
223.16 g/mol |
IUPAC Name |
5-(3-fluoro-5-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6FN5O2/c9-5-1-4(2-6(3-5)14(15)16)7-11-8(10)13-12-7/h1-3H,(H3,10,11,12,13) |
InChI Key |
QAYTZDYMGHVMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NC(=NN2)N |
Origin of Product |
United States |
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